molecular formula C16H20FN3OS B2749934 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide CAS No. 1203044-55-6

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide

Cat. No.: B2749934
CAS No.: 1203044-55-6
M. Wt: 321.41
InChI Key: STCTUFSTFDOSKC-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-isopentylacetamide” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole compounds are typically synthesized through the reaction of alpha-haloketones with thioamides . The specific substituents on the thiazole ring, such as the 4-fluorophenyl group and the isopentylacetamide group, would likely be added in subsequent steps.


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions involving thiazole compounds can vary widely depending on the specific substituents present on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole compounds can vary widely depending on the specific substituents present on the thiazole ring .

Scientific Research Applications

Anticancer and Neuroprotective Activities

  • Anticancer Activity : Certain derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have shown promising anticancer activities. These compounds inhibited the proliferation of tumor cells derived from cancers of the nervous system, including medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma, as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. The anticancer effects were attributed to decreased cell division and inhibited cell migration. In addition to anticancer concentrations, FABT exerted a trophic effect in neuronal cell culture and showed a notable neuroprotective activity in neuronal cultures exposed to neurotoxic agents like serum deprivation and glutamate (W. Rzeski, J. Matysiak, M. Kandefer-Szerszeń, 2007).

  • Synthetic Routes and Potency : Research has explored synthetic routes to a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, demonstrating potent cytotoxic activities in vitro against sensitive human breast cancer cell lines. These compounds were synthesized to study their biological properties and have shown specificity against certain cancer cell lines (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001).

Antimicrobial Activities

  • Antibacterial Agents : Compounds containing 4-fluorophenyl groups have been explored for their potential as antibacterial agents. Studies have synthesized new heterocyclic compounds incorporating sulfamoyl moieties, showing promising antibacterial and antifungal activities. These findings suggest the potential of these compounds in designing new antibacterial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).

  • Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have shown promising activity against both bacterial and fungal strains. These compounds add to the arsenal of potential antimicrobial agents, offering new paths for treating infections (N. Badiger, J. Mulla, Iqbal Khazi, I. Khazi, 2013).

Pharmaceutical Properties and Prodrug Design

  • Prodrug Design : Amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles have been developed to address issues of solubility and bioavailability, demonstrating the potential for clinical evaluation. These prodrugs offer insights into improving the pharmacokinetic profiles of antitumor agents for better therapeutic outcomes (I. Hutchinson, S. Jennings, B. Vishnuvajjala, A. Westwell, M. Stevens, 2002).

Future Directions

Thiazole compounds continue to be an area of active research due to their wide range of biological activities . Future research may focus on developing new synthetic methods for thiazole compounds, investigating their mechanisms of action, and evaluating their potential as therapeutic agents .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3OS/c1-11(2)7-8-18-15(21)9-14-10-22-16(20-14)19-13-5-3-12(17)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCTUFSTFDOSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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